(Thiophen-3-ylmethyl)(2,4,4-trimethylpentan-2-YL)amine

Medicinal Chemistry Physical Organic Chemistry Structure-Activity Relationship

Securing regiospecifically pure, sterically-hindered thiophene building blocks is a persistent bottleneck in CNS drug discovery and SAR campaigns. (Thiophen-3-ylmethyl)(2,4,4-trimethylpentan-2-yl)amine (CAS 892593-34-9) directly resolves this challenge. - **Precise 3-Substitution:** Ensures correct exit-vector geometry for kinase hinge-region interactions, a critical advantage over the 2-thienyl isomer (CAS 892584-37-1). - **Quantifiable CNS Optimization:** A LogP of ~4.05 provides a +0.35 unit lipophilicity gain versus the 2-isomer, enabling data-driven blood-brain barrier tuning. - **Supply Assurance:** Available as a research-grade intermediate with full analytical documentation, shipped globally under ambient conditions for immediate use in med-chem programs.

Molecular Formula C13H23NS
Molecular Weight 225.40 g/mol
Cat. No. B13240944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Thiophen-3-ylmethyl)(2,4,4-trimethylpentan-2-YL)amine
Molecular FormulaC13H23NS
Molecular Weight225.40 g/mol
Structural Identifiers
SMILESCC(C)(C)CC(C)(C)NCC1=CSC=C1
InChIInChI=1S/C13H23NS/c1-12(2,3)10-13(4,5)14-8-11-6-7-15-9-11/h6-7,9,14H,8,10H2,1-5H3
InChIKeyMJRSTKNRGQDFPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Thiophen-3-ylmethyl)(2,4,4-trimethylpentan-2-yl)amine: Identity & Key Properties


(Thiophen-3-ylmethyl)(2,4,4-trimethylpentan-2-yl)amine (CAS: 892593-34-9) is a specialized secondary amine comprising a thiophen-3-ylmethyl moiety linked to a sterically demanding 2,4,4-trimethylpentan-2-yl group [1]. With the molecular formula C13H23NS and a molecular weight of 225.39 g/mol, this compound functions primarily as a chemical intermediate or research probe . Its structure combines the electron-rich, aromatic character of the thiophene ring with the hydrophobic, branched alkyl chain, influencing its physicochemical properties such as a computed LogP of approximately 4.05 and a topological polar surface area of 12.03 Ų .

1 3-substituted thiophene regioisomer for SAR library synthesis and hinge-region vectoring studies
2 Sterically demanding tert-octyl amine handle for chemoselective transformation workflows
3 Restricted supplier base; advance procurement planning may support project timelines

(Thiophen-3-ylmethyl)(2,4,4-trimethylpentan-2-yl)amine: Critical Structural Differentiators


Simple replacement of (Thiophen-3-ylmethyl)(2,4,4-trimethylpentan-2-yl)amine with a generic 'thiophene-methyl-amine' derivative overlooks two critical, quantifiable structural differentiators: the position of the methylamine substituent on the thiophene ring and the steric bulk of the N-alkyl group. Shifting the attachment from the 3-position to the 2-position, such as in the isomer 2,4,4-trimethyl-N-(thiophen-2-ylmethyl)pentan-2-amine (CAS: 892584-37-1), fundamentally alters the electronic distribution and dipole moment of the molecule, directly impacting its reactivity in electrophilic substitutions and its binding orientation in biological targets [1]. Furthermore, the 2,4,4-trimethylpentan-2-yl group is significantly more sterically hindered than common linear or cyclic N-substituents (e.g., N-butyl or N-cyclopropyl), imposing measurable constraints on reaction kinetics and conformational profiles .

Regioisomer 2-thienyl isomer substitution may shift lipophilicity and binding orientation; regioisomer identity may not transfer directly.
Steric bulk Less bulky N-alkyl analogs (e.g., N-cyclopropyl) may not provide comparable steric shielding; steric footprint may differ significantly.
Supply chain Generic thiophene-methyl-amine procurement may overlook niche supplier landscape and regioisomer-specific availability constraints.

(Thiophen-3-ylmethyl)(2,4,4-trimethylpentan-2-yl)amine: Evidence vs. Closest Analogs


3-Thienyl vs. 2-Thienyl Substituent Effects

The target compound places the methylamino group at the 3-position of the thiophene ring. Its direct 2-thienyl isomer (892584-37-1) exhibits different computed properties. The 3-substituted isomer has a LogP of 4.05 compared to 3.7 for the 2-substituted isomer, indicating higher lipophilicity . This difference in LogP (ΔLogP = 0.35) signifies a measurable alteration in membrane permeability potential and chromatographic behavior that cannot be replicated by the 2-substituted analog.

Regioisomer LogP
Head-to-head
ΔLogP = 0.35 (target LogP 4.05 vs. 2-thienyl isomer LogP 3.7)
Supports isomer-specific ADME optimization context
Computed values; experimental LogP data to verify
Medicinal Chemistry Physical Organic Chemistry Structure-Activity Relationship

Steric Impact of the tert-Octyl Group

The 2,4,4-trimethylpentan-2-yl group is a severely hindered tertiary alkyl group. The topological polar surface area (TPSA) of the target compound is 12.03 Ų, and it has 4 rotatable bonds, contributing to a specific conformational entropy profile . In contrast, a directly comparable analog with a much smaller N-substituent, N-(3-thienylmethyl)cyclopropanamine (MW 153.25, TPSA 12.03 Ų), has an identical TPSA but significantly different steric demand and molecular weight . The almost 50% greater molecular weight (225.39 vs. 153.25 g/mol) and the bulk of the tert-octyl group create a more defined steric shield around the amine, which can be quantified through calculated solvent-accessible surface areas or reaction rate comparisons.

Steric Footprint
Data to verify
MW 225.39 vs. 153.25 g/mol (47% larger); TPSA 12.03 Ų identical
Supports steric shielding strategy review
Cross-study comparable; experimental kinetic data not available
Synthetic Chemistry Computational Chemistry Reaction Kinetics

Procurement & Purity Differentiation

The target compound is supplied by specialized vendors at a baseline purity of NLT 97% (MolCore) or 95% (Ambeed, Leyan) [1]. This contrasts sharply with the 2-thienyl isomer (CAS 892584-37-1), which is commonly available at 95% purity from Chemscene and others . While both share a 95% minimum, the 3-thienyl isomer is stocked by fewer global vendors (Enamine, Ambeed, Leyan, MolCore), indicating its status as a niche, high-value intermediate. Its unit pricing for a 0.5 g quantity from a premium supplier like Enamine is $877 USD, highlighting its specialized procurement profile [2].

Supply Chain
Method context
Purity 95–97%; 4 niche suppliers; $877/0.5 g (Enamine)
Procurement context requires supplier qualification review
Pricing volatile; limited multi-sourcing feasibility
Chemical Procurement Quality Control Research Supply

(Thiophen-3-ylmethyl)(2,4,4-trimethylpentan-2-yl)amine: Optimal Use Cases


Kinase Inhibitor SAR Probe Design

In structure-activity relationship (SAR) studies for kinase inhibitors where the thiophene moiety interacts with the hinge region, the 3-substitution pattern is critical. The target compound can serve as a direct precursor for generating 3-aminomethyl thiophene libraries, where its specific regioisomer ensures correct vectoring into the solvent-exposed region, a role the 2-substituted isomer cannot fulfill due to its divergent exit vector geometry .

Sterically Shielded Amine for PAF Antagonists

As an intermediate in the synthesis of Platelet-Activating Factor (PAF) antagonists, the 2,4,4-trimethylpentan-2-yl group provides a bulky, metabolically stable alkyl handle . This steric hindrance is invaluable for chemoselective transformations where a free amine needs to be deactivated or protected without introducing a formal protecting group, reducing step count and improving atom economy in multi-step syntheses .

CNS Lead Lipophilicity Optimization

With a quantified LogP advantage of 0.35 units over its 2-thienyl isomer, this compound is a superior choice for medicinal chemists optimizing central nervous system (CNS) drug candidates where a specific increase in lipophilicity is required to improve blood-brain barrier permeation . The precise LogP value allows for rational, data-driven property tuning rather than trial-and-error.

High-Value Building Block for Early Discovery

Given its niche supplier landscape and unit cost, this compound is ideally suited for early-stage drug discovery programs with substantial medicinal chemistry budgets, where access to unique, sterically bulky, 3-substituted thiophene aldehydes/amines is a strategic differentiator. Bulk procurement for large-scale manufacturing is not the intended use case; its value lies in enabling novel chemistry exploration .

Application
Selection Property
Validation Focus
Kinase inhibitor SAR probe design
3-substituted thiophene regiochemistry
Hinge-region vectoring geometry verification
Sterically shielded amine intermediate
Steric bulk of tert-octyl group
Chemoselective amine protection review
CNS lead lipophilicity optimization
Lipophilicity differential vs. 2-thienyl isomer
Membrane permeation model context
High-value building block for early discovery
Restricted supplier availability
Supplier qualification and lead-time review
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